molecular formula C27H26F3N5O5 B1666438 Azidopine CAS No. 90523-31-2

Azidopine

Cat. No. B1666438
CAS RN: 90523-31-2
M. Wt: 557.5 g/mol
InChI Key: SWMHKFTXBOJETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azidopine is a photoactive dihydropyridine channel blocker which may also act as a multidrug resistant (MDR) modulator.

Scientific Research Applications

Azidopine's Role in Multidrug Resistance

Azidopine is known for its interaction with P-glycoprotein (P-gp) in multidrug resistant (MDR) cells. Studies have shown that azidopine, a photoactive dihydropyridine calcium channel blocker, is transported by P-gp in MDR cells. This transport is energy-dependent and can be inhibited by various agents including vinblastine and cyclosporin A, suggesting distinct binding sites on P-gp for azidopine, separate from those for drugs like vinca alkaloids and cyclosporins (Tamai & Safa, 1991).

Identifying Multidrug Resistance-Related Membrane Glycoproteins

Research using [3H]azidopine has helped in the identification of the multidrug resistance-related membrane glycoprotein. In multidrug-resistant Chinese hamster lung cells, [3H]azidopine photoaffinity labeled a specific 150-180-kDa doublet in the membranes, confirming the role of this glycoprotein in the multidrug resistance phenomenon (Safa et al., 1987).

Azidopine in Photoaffinity Labeling of Ca2+ Channels

[3H]azidopine has also been used in the study of calcium channels. It binds reversibly to guinea‐pig skeletal muscle membranes and is photoincorporated specifically into a protein of approximately 145,000 molecular weight, suggesting its role in identifying subunits of the putative Ca2+ channel (Ferry et al., 1984).

Investigating Drug Binding Sites on P-Glycoprotein

Further studies have utilized azidopine to investigate drug binding sites on P-glycoprotein. It was discovered that azidopine labels two different regions of P-glycoprotein, indicating the presence of either two binding sites for azidopine or a single site formed by two homologous halves of the protein (Bruggemann et al., 1989).

Correlation with Multidrug Resistance Reversal

The correlation between reversing multidrug resistance and inhibiting [3H]azidopine photolabeling of P-glycoprotein by dihydropyridine analogues has been demonstrated, suggesting a role for P-glycoprotein in multidrug resistance and its reversal (Kamiwatari et al., 1989).

properties

CAS RN

90523-31-2

Product Name

Azidopine

Molecular Formula

C27H26F3N5O5

Molecular Weight

557.5 g/mol

IUPAC Name

5-O-[2-[(4-azidobenzoyl)amino]ethyl] 3-O-ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H26F3N5O5/c1-4-39-25(37)21-15(2)33-16(3)22(23(21)19-7-5-6-8-20(19)27(28,29)30)26(38)40-14-13-32-24(36)17-9-11-18(12-10-17)34-35-31/h5-12,23,33H,4,13-14H2,1-3H3,(H,32,36)

InChI Key

SWMHKFTXBOJETC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)N=[N+]=[N-])C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azidopine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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